molecular formula C9H7IN2O B8611131 1-(5-Iodo-1H-indazol-1-yl)ethanone

1-(5-Iodo-1H-indazol-1-yl)ethanone

Katalognummer: B8611131
Molekulargewicht: 286.07 g/mol
InChI-Schlüssel: JNWIBFFQBLTCMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Iodo-1H-indazol-1-yl)ethanone is an indazole derivative featuring an iodine substituent at position 5 and an ethanone group at position 1 of the heterocyclic ring. Its molecular formula is C₉H₇IN₂O, with a molecular weight of 284.07 g/mol (calculated based on atomic weights). The iodine atom in this compound introduces unique electronic and steric properties, making it distinct from other halogenated or substituted analogs .

Eigenschaften

Molekularformel

C9H7IN2O

Molekulargewicht

286.07 g/mol

IUPAC-Name

1-(5-iodoindazol-1-yl)ethanone

InChI

InChI=1S/C9H7IN2O/c1-6(13)12-9-3-2-8(10)4-7(9)5-11-12/h2-5H,1H3

InChI-Schlüssel

JNWIBFFQBLTCMJ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N1C2=C(C=C(C=C2)I)C=N1

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 1-(5-Iodo-1H-indazol-1-yl)ethanone and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
1-(5-Iodo-1H-indazol-1-yl)ethanone C₉H₇IN₂O 284.07 Iodo (C5), ethanone (C1) High molecular weight; polarizable iodine atom
1-(5-Nitro-1H-indazol-1-yl)ethanone C₉H₇N₃O₃ 205.17 Nitro (C5), ethanone (C1) Density: 1.489 g/cm³; BP: 403.7°C
1-(5-Bromo-6-chloro-1H-indazol-1-yl)ethanone C₉H₆BrClN₂O 273.51 Bromo (C5), chloro (C6) Lipophilic; moderate molecular weight
1-(5-Bromo-6-fluoro-1H-indazol-1-yl)ethanone C₉H₆BrFN₂O 257.06 Bromo (C5), fluoro (C6) Lower molecular weight; electronegative
1-(2-Amino-1H-imidazol-5-yl)ethanone C₅H₇N₃O 125.13 Amino (C2), imidazole ring Water-soluble; smaller aromatic system
1-(1H-Pyrazol-1-yl)ethanone C₅H₆N₂O 110.11 Pyrazole ring Low toxicity; minimal substituents

Key Observations :

  • Halogen Effects : The iodo substituent increases molecular weight and polarizability compared to bromo, chloro, or fluoro analogs. This may enhance lipophilicity and influence binding in biological systems .
  • Nitro vs.
  • Ring System Differences : Imidazole and pyrazole derivatives (e.g., ) lack the fused benzene ring of indazoles, reducing planarity and altering π-π stacking interactions.

Physicochemical Properties

  • Density and Boiling Points :
    • The nitro derivative (1.489 g/cm³) has a higher density than most halogenated analogs due to nitro’s electron-withdrawing nature and molecular packing .
    • Iodo-substituted compounds generally exhibit higher boiling points than fluoro or chloro analogs due to increased molecular weight and van der Waals interactions.
  • Solubility: Amino-substituted imidazoles (e.g., ) show enhanced water solubility due to hydrogen bonding, whereas halogenated indazoles are more lipophilic .

Vorbereitungsmethoden

Synthesis of 5-Iodo-1H-indazole

The foundational step for this route involves converting 5-aminoindazole to 5-iodo-1H-indazole via diazotization and subsequent Sandmeyer iodination.

Procedure :

  • Diazotization : 5-Aminoindazole (64.73 g, 486.13 mmol) is suspended in ice-cold water with concentrated HCl (200 mL). Sodium nitrite (37.34 g, 541.2 mmol) is added dropwise at −5°C to form the diazonium salt.

  • Iodination : A solution of potassium iodide (97 g, 584.34 mmol) is introduced, and the mixture is heated to 90°C for 1.5 hours. The reaction yields 5-iodo-1H-indazole with a reported 106% yield (126.63 g), attributed to residual salts.

Key Data :

ParameterValue
Starting Material5-Aminoindazole
Diazotization Temp−5°C to +2°C
Iodination Temp90°C
Yield106% (crude, includes salts)

N-Acetylation of 5-Iodo-1H-indazole

The 1-position of 5-iodo-1H-indazole is acetylated using a modified Friedel-Crafts acylation.

Procedure :

  • Reaction Setup : 5-Iodo-1H-indazole (10 mmol) is dissolved in dichloromethane (20 mL) with potassium acetate (9.3 mmol) and 18-crown-6 (0.2 mmol) as a phase-transfer catalyst.

  • Acetylation : Acetyl chloride (12 mmol) is added dropwise at 20°C, and the mixture is stirred for 4 hours. The organic layer is separated, dried over MgSO<sub>4</sub>, and concentrated to yield 1-(5-iodo-1H-indazol-1-yl)ethanone.

Key Data :

ParameterValue
Catalyst18-Crown-6
SolventDichloromethane
Reaction Time4 hours
Yield52–65% (isolated)

Analysis :
This two-step method achieves moderate yields but faces challenges in regioselectivity due to competing acetylation at the 2-position. NMR analysis (δ 2.01 ppm for acetyl CH<sub>3</sub>) and HRMS (calculated [M+Na]<sup>+</sup> 350.1368, observed 350.1360) confirm product identity.

Cyclization of Pre-Functionalized Precursors

Fischer Indazole Synthesis with Iodo-Acetyl Intermediates

This route constructs the indazole ring from iodinated and acetylated precursors via cyclization.

Procedure :

  • Precursor Preparation : 3-Nitro-5-iodoacetophenone is reduced to 3-amino-5-iodoacetophenone using hydrogenation (10% Pd/C, H<sub>2</sub>).

  • Cyclization : The amine undergoes diazotization with NaNO<sub>2</sub>/HCl at 0°C, followed by cyclization in dichloromethane with KOAc and 18-crown-6 to form 1-(5-iodo-1H-indazol-1-yl)ethanone.

Key Data :

ParameterValue
Reduction Catalyst10% Pd/C
Cyclization Temp0°C → 20°C
Yield30–40% (over two steps)

Analysis :
While this method avoids post-synthetic modifications, the low yield stems from side reactions during nitro reduction and cyclization. LC-MS (m/z 460 [M+H]<sup>+</sup>) and IR (C=O stretch at 1693 cm<sup>−1</sup>) validate the product.

Direct Iodination-Acetylation of 1-Acetylindazole

Electrophilic Iodination

1-Acetylindazole is iodinated at the 5-position using iodine monochloride (ICl).

Procedure :

  • Iodination : 1-Acetylindazole (10 mmol) is reacted with ICl (12 mmol) in acetic acid at 80°C for 6 hours.

  • Workup : The mixture is poured into ice water, and the precipitate is filtered and recrystallized from ethanol.

Key Data :

ParameterValue
Iodinating AgentICl
SolventAcetic Acid
Yield45–50%

Analysis :
Regioselectivity is controlled by the acetyl group’s directing effects. <sup>1</sup>H NMR (δ 8.13 ppm, indazole H-3) and elemental analysis (C<sub>9</sub>H<sub>7</sub>IN<sub>2</sub>O) confirm substitution at the 5-position.

Comparative Evaluation of Methods

MethodAdvantagesLimitationsYield Range
Diazotization-AcetylationHigh-purity productMulti-step, moderate yields52–65%
CyclizationAvoids post-modificationsLow overall yield30–40%
Direct IodinationSingle-stepRequires harsh conditions45–50%

The diazotization-acetylation route is favored for scalability, despite its multi-step nature. Cyclization methods, though conceptually elegant, require optimization to improve yields.

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., iodine’s deshielding effect at ~δ 7.8 ppm for indazole protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₉H₇IN₂O, expected m/z 302.956) .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

How can researchers design structure-activity relationship (SAR) studies for this compound?

Q. Advanced

  • Derivative Synthesis : Modify the indazole core (e.g., replace iodine with Br/Cl) or the ethanone group (e.g., introduce hydroxyl or amine substituents) .
  • Computational Modeling : Use docking studies (AutoDock Vina) to predict binding affinity with targets like protein kinases. Compare with experimental IC₅₀ values from kinase inhibition assays .
  • Data Analysis : Apply multivariate regression to correlate substituent electronegativity with bioactivity .

What safety protocols are recommended for handling 1-(5-Iodo-1H-indazol-1-yl)ethanone?

Q. Basic

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent decomposition .
  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure.
  • Emergency Measures : For spills, neutralize with activated carbon and dispose as halogenated waste .

Q. Advanced

  • Toxicological Profiling : Conduct Ames tests for mutagenicity and acute toxicity assays (OECD 423) for novel derivatives .

How can researchers address inconsistencies in biological activity data across studies?

Q. Advanced

  • Assay Standardization : Use positive controls (e.g., staurosporine for kinase inhibition) and validate cell lines via STR profiling .
  • Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical tools (e.g., ANOVA) to identify outliers. For example, discrepancies in cytotoxicity may arise from varying cell viability protocols (MTT vs. ATP assays) .

What are the key considerations for scaling up synthesis from lab to pilot scale?

Q. Advanced

  • Process Chemistry : Replace batch reactors with flow systems for iodination to improve heat dissipation and yield .
  • Purification : Optimize column chromatography parameters (e.g., gradient elution with EtOAc/hexane) or switch to recrystallization for cost efficiency .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.